molecular formula C30H46N10O8S B14246762 N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-threonyl-L-methionyl-L-histidine CAS No. 399029-50-6

N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-threonyl-L-methionyl-L-histidine

Cat. No.: B14246762
CAS No.: 399029-50-6
M. Wt: 706.8 g/mol
InChI Key: IRUFWKVLQJXMQX-BZHLJLGRSA-N
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Description

N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-threonyl-L-methionyl-L-histidine is a complex peptide compound with a unique sequence of amino acids. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes a combination of amino acids like L-ornithine, L-tyrosine, L-threonine, L-methionine, and L-histidine, which contribute to its unique properties and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-threonyl-L-methionyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The first amino acid is attached to the resin.

    Deprotection: The protecting group is removed to expose the reactive amine group.

    Addition of Amino Acids: Subsequent amino acids are added one by one, with coupling and deprotection steps repeated for each addition.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism, such as E. coli, to produce the peptide in large quantities.

Chemical Reactions Analysis

Types of Reactions: N5-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-threonyl-L-methionyl-L-histidine can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various protecting groups and coupling reagents like HBTU or DIC.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide or sulfone.

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-threonyl-L-methionyl-L-histidine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-threonyl-L-methionyl-L-histidine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact pathways and targets depend on the specific context and application of the peptide.

Comparison with Similar Compounds

  • N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
  • N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine

Uniqueness: N5-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-threonyl-L-methionyl-L-histidine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research and applications in various scientific fields.

Properties

CAS No.

399029-50-6

Molecular Formula

C30H46N10O8S

Molecular Weight

706.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C30H46N10O8S/c1-16(41)24(28(46)37-21(9-11-49-2)26(44)39-23(29(47)48)13-18-14-34-15-36-18)40-27(45)22(12-17-5-7-19(42)8-6-17)38-25(43)20(31)4-3-10-35-30(32)33/h5-8,14-16,20-24,41-42H,3-4,9-13,31H2,1-2H3,(H,34,36)(H,37,46)(H,38,43)(H,39,44)(H,40,45)(H,47,48)(H4,32,33,35)/t16-,20+,21+,22+,23+,24+/m1/s1

InChI Key

IRUFWKVLQJXMQX-BZHLJLGRSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)N)O

Canonical SMILES

CC(C(C(=O)NC(CCSC)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)N)O

Origin of Product

United States

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